4(1H)-Pyrimidinone, 2-(methyl(1-(1-(phenylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-
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Overview
Description
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(phenylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex organic compound that features a pyrimidinone core with a benzimidazole and piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(phenylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the pyrimidinone core.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can occur at the pyrimidinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets are of particular interest.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(phenylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Imidazoles: These compounds share the benzimidazole core and have similar chemical properties.
Pyrimidines: Compounds with a pyrimidine core are structurally related and may have similar reactivity.
Piperidines: Compounds containing a piperidine ring can be compared in terms of their chemical behavior and biological activity.
Uniqueness: What sets 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(phenylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
108612-58-4 |
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Molecular Formula |
C24H26N6O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[1-(1-benzylbenzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H26N6O/c1-28(23-25-14-11-22(31)27-23)19-12-15-29(16-13-19)24-26-20-9-5-6-10-21(20)30(24)17-18-7-3-2-4-8-18/h2-11,14,19H,12-13,15-17H2,1H3,(H,25,27,31) |
InChI Key |
KMCSWUCZWAUAIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C5=NC=CC(=O)N5 |
Origin of Product |
United States |
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